molecular formula C5H3F5O2 B1480504 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2091705-41-6

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1480504
CAS No.: 2091705-41-6
M. Wt: 190.07 g/mol
InChI Key: FVPDZSRCKUZFLZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid: is a fluorinated cyclopropane derivative. This compound is notable for its unique structure, which includes both difluoro and trifluoromethyl groups attached to a cyclopropane ring. The presence of these fluorine atoms imparts significant chemical stability and unique reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under conditions that introduce the difluoro and trifluoromethyl groups. One common method involves the reaction of a difluorocarbene with a trifluoromethyl-substituted alkene. This reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the cyclopropane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce difluoromethyl-substituted cyclopropanes .

Scientific Research Applications

Chemistry: In chemistry, 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: The compound’s stability and unique chemical properties make it a candidate for drug development. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for pharmaceutical applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability, making it useful in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the compound’s binding affinity and specificity for various biological targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • 2,2-Difluorocyclopropane-1-carboxylic acid
  • 3-(Trifluoromethyl)cyclopropane-1-carboxylic acid
  • 2,2,3,3-Tetrafluorocyclopropane-1-carboxylic acid

Comparison: Compared to these similar compounds, 2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to the simultaneous presence of both difluoro and trifluoromethyl groups. This dual fluorination enhances its chemical stability and reactivity, making it more versatile for various applications. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interactions with other molecules .

Biological Activity

2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound notable for its unique cyclopropane structure and multiple fluorine substituents. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily owing to its enhanced stability and reactivity compared to non-fluorinated analogs. This article explores the biological activity of this compound, examining its interactions at the molecular level, potential therapeutic applications, and relevant research findings.

Molecular Formula: C5_5H3_3F5_5O
Molecular Weight: 190.07 g/mol
Structure: The compound features two fluorine atoms at the 2-position and a trifluoromethyl group at the 3-position of the cyclopropane ring, along with a carboxylic acid functional group. This configuration contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The mechanism of action for this compound involves interactions with biological targets facilitated by its fluorinated groups. The presence of fluorine enhances the compound's ability to form hydrogen bonds and other non-covalent interactions, which are crucial for biological activity. These interactions can influence binding affinity and specificity for various enzymes and receptors .

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibition potential of various cyclopropanecarboxylic acid derivatives, including this compound. For instance, docking studies with the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana showed promising results:

CompoundΔG (kcal/mol)Binding Constant (Kb M1^{-1})
(1R,2R)(E)-2-phenyl-cyclopropane-1-carboxylic acid -6.55.94 × 104^{4}
(1R,2S)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid -6.44.94 × 104^{4}
(1S,2R)(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid -6.23.53 × 104^{4}
(1S,2S)(E)-2-phenyl-cyclopropane-1-carboxylic acid -6.23.53 × 104^{4}
Pyrazinoic acid -5.37.61 × 103^{3}

These results indicate that derivatives with similar structural features may exhibit significant inhibitory effects against specific enzymes involved in plant hormone biosynthesis .

Pharmacological Potential

The unique properties of fluorinated compounds often lead to improved metabolic stability and bioavailability. Research indicates that compounds containing trifluoromethyl groups can enhance pharmacological activity by increasing lipophilicity and altering pharmacokinetics . The dual fluorination in this compound may further enhance these properties, making it a candidate for drug development targeting various diseases.

Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of cyclopropanecarboxylic acids highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved using difluorocarbene reactions with trifluoromethyl-substituted alkenes under specific catalytic conditions . The resulting compounds were evaluated for their inhibitory effects on ACO enzymes, demonstrating that certain derivatives exhibited comparable or superior activity compared to established inhibitors.

Properties

IUPAC Name

2,2-difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F5O2/c6-4(7)1(3(11)12)2(4)5(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPDZSRCKUZFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C1(F)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
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2,2-Difluoro-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
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